molecular formula C14H19N B3052625 6-Ethyl-2,2,4-trimethyl-1,2-dihydroquinoline CAS No. 42924-00-5

6-Ethyl-2,2,4-trimethyl-1,2-dihydroquinoline

Cat. No. B3052625
CAS RN: 42924-00-5
M. Wt: 201.31 g/mol
InChI Key: YZPJUVSKXVLDHD-UHFFFAOYSA-N
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Description

6-Ethyl-2,2,4-trimethyl-1,2-dihydroquinoline is a chemical compound with the molecular formula C14H19N . It is a derivative of 2,2,4-Trimethyl-1,2-dihydroquinoline .

Scientific Research Applications

Synthesis of Other Compounds

The compound is used in the synthesis of other chemical compounds. It is used in the heterogeneous catalytic condensation of aniline with acetone to synthesize 2,2,4-trimethyl-1,2-H-dihydroquinoline (TMQ) .

Pharmacological Importance

The compound has significant pharmacological importance . Quinoline derivatives, such as this compound, have the potential to function as powerful antioxidants against oxidative damage .

Industrial Antioxidant

Apart from its pharmacological applications, TMQ is also considered as a very important and effective industrial antioxidant. It is used in rubber technologies and also employed in preserving animal nutriments and vegetable oils .

Rubber Composites

The compound is used in the creation of novel antioxidants for styrene-butadiene rubber (SBR) composites . The prepared polymer vulcanizates are characterized by high mechanical properties compared to the commercial TMQ .

Neuroprotection Against Parkinsonism

Quinoline derivatives, such as this compound, could be significantly helpful in neuroprotection against Parkinsonism .

Alzheimer’s Disease Therapy

The metal chelator clioquinol can prevent copper oxidation in β-amyloid fibrils, which may be useful in designing and developing new drugs for the therapy of Alzheimer’s disease .

Photonic and Optical Power Limiting Devices

It is believed that HSPI, a derivative of this compound, is a promising new candidate for developing efficient photonic and optical power limiting devices .

properties

IUPAC Name

6-ethyl-2,2,4-trimethyl-1H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N/c1-5-11-6-7-13-12(8-11)10(2)9-14(3,4)15-13/h6-9,15H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPJUVSKXVLDHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)NC(C=C2C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30349752
Record name 6-ethyl-2,2,4-trimethyl-1,2-dihydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethyl-2,2,4-trimethyl-1,2-dihydroquinoline

CAS RN

42924-00-5
Record name 6-ethyl-2,2,4-trimethyl-1,2-dihydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Skraup reaction of p-ethylaniline (1.0 g) and iodine (0.34 g) in mesityl oxide (5 ml) was performed according to the method described in example 1.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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